![molecular formula C16H23N3O3 B13720286 4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)
4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with a unique structure that includes a piperidine ring, a carbamoylmethylamino group, and a benzyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of piperidine with a carbamoylmethylamino derivative under controlled conditions to form the intermediate. This intermediate is then reacted with benzyl chloroformate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid methyl ester
- 4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid ethyl ester
- 4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid propyl ester
Uniqueness
4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The benzyl ester group provides distinct steric and electronic properties compared to other ester derivatives, potentially leading to different biological activities and applications.
Eigenschaften
Molekularformel |
C16H23N3O3 |
|---|---|
Molekulargewicht |
305.37 g/mol |
IUPAC-Name |
benzyl 4-[[(2-amino-2-oxoethyl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c17-15(20)11-18-10-13-6-8-19(9-7-13)16(21)22-12-14-4-2-1-3-5-14/h1-5,13,18H,6-12H2,(H2,17,20) |
InChI-Schlüssel |
RBVVLPMXNGROTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CNCC(=O)N)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720217.png)

![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)
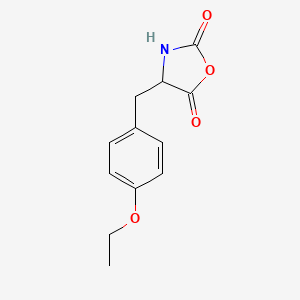


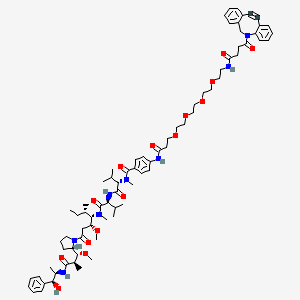
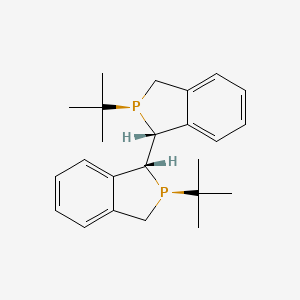
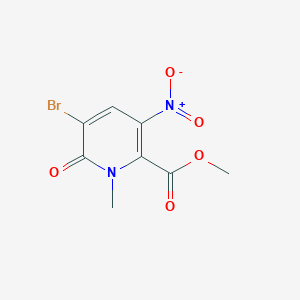
![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)
![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
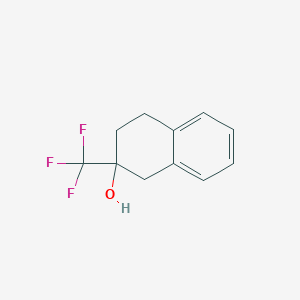

![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)
